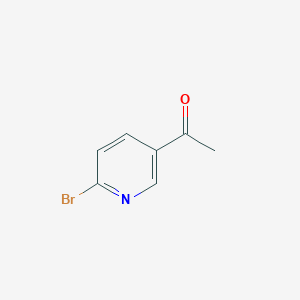

5-Acetyl-2-bromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKKGHQBUKOMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576604 | |

| Record name | 1-(6-Bromopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139042-59-4 | |

| Record name | 1-(6-Bromopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Acetyl-2-bromopyridine chemical properties

An In-depth Technical Guide to 5-Acetyl-2-bromopyridine

Introduction

This compound, with CAS number 139042-59-4, is a highly versatile heterocyclic compound.[1][2][3] It belongs to the class of halogenated pyridines, which are crucial building blocks in modern organic synthesis.[4] The presence of both a reactive bromine atom at the 2-position and an acetyl group at the 5-position on the pyridine (B92270) ring makes it a valuable intermediate for a multitude of chemical transformations.[3][4] Its unique electronic and structural features are leveraged in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[3][5][6] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically an off-white to light yellow crystalline powder under standard conditions.[3][5][7] Its chemical structure combines an electron-withdrawing acetyl group and a halogen atom on the pyridine ring, influencing its reactivity and physical characteristics.[4] The bromine atom serves as an excellent leaving group in nucleophilic substitution and cross-coupling reactions, while the acetyl group provides a site for various carbonyl-related chemical modifications.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 139042-59-4 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO | [1][2][3] |

| Molecular Weight | 200.03 - 200.04 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow crystalline powder | [1][3][5][7] |

| Melting Point | 58-62 °C or 124-128 °C | [3][5][7] |

| Boiling Point | 304.7 °C at 760 mmHg (Predicted) | [7][8] |

| Density | 1.53 - 1.573 g/cm³ (Predicted) | [5][7][8] |

| Solubility | Soluble in Methanol | [8][9] |

| pKa | -1.01 ± 0.10 (Predicted) | [8][9] |

| Flash Point | 138.1 °C | [7] |

| InChIKey | MUKKGHQBUKOMTD-UHFFFAOYSA-N | [2][10] |

Note on Melting Point: Different sources report varying melting points, which may be due to differences in purity or crystalline form.

Table 2: Spectroscopic Data Summary

| Technique | Description | Source(s) |

| Mass Spectrometry (MS) | Used to determine molecular weight and fragmentation patterns for structural elucidation. The molecular ion peak [M+1] is observed at m/z 200.1. | [4][11] |

| ¹³C NMR Spectroscopy | Data is available for carbon skeleton analysis. | [2] |

| Infrared (IR) Spectroscopy | Attenuated Total Reflectance (ATR-IR) spectrum is available for identifying functional groups. | [10] |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound involves the regioselective lithiation of 2,5-dibromopyridine (B19318), followed by quenching with an acetylating agent such as N,N-dimethylacetamide.[4][11]

Protocol: Lithiation-Acetylation of 2,5-Dibromopyridine [8][11]

-

Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,5-dibromopyridine (1.0 g, 4.219 mmol) in anhydrous diethyl ether (10 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M solution in hexane, 2.0 mL, 5.0 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The progress of the lithiation can be monitored by thin-layer chromatography (TLC).

-

Acetylation: Add N,N-dimethylacetamide (0.58 g, 6.3 mmol) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 4 hours.

-

Quenching and Workup: Quench the reaction by carefully adding ice water. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and partition between a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and ethyl acetate (B1210297) (EtOAc).

-

Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Isolation: The resulting crude product is a yellow solid, which can be further purified by recrystallization or column chromatography to yield 1-(6-bromopyridin-3-yl)ethanone (this compound). The reported yield is approximately 47%.[11]

Chemical Reactivity and Key Reactions

The dual functionality of this compound makes it a versatile substrate for various organic transformations.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-2 position is highly susceptible to palladium-catalyzed cross-coupling reactions. This compound serves as an effective electrophilic partner, allowing for the formation of C-C bonds with a wide range of organoboron compounds.[4]

General Protocol:

-

To a reaction vessel, add this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene (B28343) and water.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

Other Reactions

-

Nucleophilic Aromatic Substitution: The C-Br bond can be displaced by various nucleophiles to introduce new functional groups.[3]

-

Carbonyl Chemistry: The acetyl group can be reduced to an alcohol, oxidized, or converted into other functionalities, further expanding the synthetic utility of the molecule.[4]

Applications in Research and Development

This compound is a pivotal intermediate with broad applications.[3]

-

Drug Development: It is a key building block in medicinal chemistry for creating complex, biologically active molecules. It has been used in the synthesis of compounds targeting neurological disorders and cancer.[3] Its structure is integral to developing small molecule inhibitors for specific disease targets.[5]

-

Agrochemicals: The compound is utilized in the synthesis of modern pesticides and herbicides, contributing to crop protection and enhanced yields.[3][6]

-

Materials Science: It serves as a monomer or structural unit in the preparation of functional organic materials, such as polymers and coatings with special photoelectric properties.[3][5]

-

Biochemical Research: It is employed as a research tool to investigate enzyme interactions and metabolic pathways, aiding in the identification of potential therapeutic targets.[3][12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2]

-

Hazard Statements:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate lab clothing to prevent skin and eye contact.[14][15]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[8][13]

-

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a diverse range of complex molecules. Its well-defined reactivity, particularly in cross-coupling and substitution reactions, makes it indispensable for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for safely and effectively harnessing its full potential in scientific innovation.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H6BrNO | CID 15668195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 139042-59-4 | Benchchem [benchchem.com]

- 5. This compound 97% | High Purity Supplier & Manufacturer China | CAS 21404-38-6 | Applications, Safety Data, Price [pipzine-chem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound CAS 139042-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound CAS#: 139042-59-4 [m.chemicalbook.com]

- 9. This compound CAS#: 139042-59-4 [amp.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound | 139042-59-4 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.co.uk [fishersci.co.uk]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(6-bromopyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-(6-bromopyridin-3-yl)ethanone, a key building block in medicinal chemistry. By detailing the spectroscopic and analytical techniques employed in its characterization, this document serves as a vital resource for researchers engaged in the synthesis and application of novel pharmaceutical agents.

Introduction

1-(6-bromopyridin-3-yl)ethanone, a halogenated pyridine (B92270) derivative, is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structural features, comprising a bromine-substituted pyridine ring and an acetyl group, offer versatile handles for chemical modification, making it a sought-after precursor in drug discovery programs. An unambiguous confirmation of its molecular structure is paramount for ensuring the identity, purity, and quality of this starting material and the subsequent compounds derived from it. This guide outlines the fundamental analytical methods and experimental protocols required for the complete structure elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(6-bromopyridin-3-yl)ethanone is presented in Table 1.

| Property | Value |

| CAS Number | 139042-59-4[1] |

| Molecular Formula | C₇H₆BrNO[1] |

| Molecular Weight | 200.03 g/mol [1] |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 124-128 °C |

| IUPAC Name | 1-(6-bromo-3-pyridinyl)ethanone[1] |

Synthesis and Purification

The synthesis of 1-(6-bromopyridin-3-yl)ethanone is commonly achieved through the monolithiation of 2,5-dibromopyridine (B19318) followed by acetylation. A general experimental protocol is described below.

Experimental Protocol: Synthesis

Materials:

-

2,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylacetamide (DMA)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of 2,5-dibromopyridine in an anhydrous ethereal solvent (diethyl ether or THF) is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified period to ensure complete monolithiation.

-

N,N-Dimethylacetamide is then added dropwise to the reaction mixture, which is subsequently stirred for several hours at the same low temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude 1-(6-bromopyridin-3-yl)ethanone is typically purified by column chromatography on silica (B1680970) gel.

Materials:

-

Crude 1-(6-bromopyridin-3-yl)ethanone

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.

-

The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The adsorbed material is loaded onto the top of the prepared column.

-

The product is eluted from the column using a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to facilitate the separation of the desired compound from impurities.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The fractions containing the pure compound are combined, and the solvent is evaporated under reduced pressure to afford purified 1-(6-bromopyridin-3-yl)ethanone as a solid.

Structure Elucidation via Spectroscopic Methods

The definitive structure of 1-(6-bromopyridin-3-yl)ethanone is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The expected signals for 1-(6-bromopyridin-3-yl)ethanone are summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -COCH₃ |

| ~7.7 | Doublet | 1H | H-5 |

| ~8.2 | Doublet of Doublets | 1H | H-4 |

| ~8.9 | Doublet | 1H | H-2 |

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The anticipated chemical shifts for 1-(6-bromopyridin-3-yl)ethanone are presented in Table 3.

| Chemical Shift (δ, ppm) | Assignment |

| ~26 | -COCH₃ |

| ~128 | C-5 |

| ~131 | C-3 |

| ~139 | C-4 |

| ~142 | C-6 |

| ~152 | C-2 |

| ~195 | C=O |

Note: The exact chemical shifts would be determined from the experimental spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for 1-(6-bromopyridin-3-yl)ethanone are listed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1680 | Strong | C=O (ketone) stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretches |

| ~1250 | Strong | C-N stretch |

| ~1050 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(6-bromopyridin-3-yl)ethanone, the mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Expected m/z values:

-

[M]⁺: ~199

-

[M+2]⁺: ~201

Applications in Drug Development

1-(6-bromopyridin-3-yl)ethanone serves as a critical starting material for the synthesis of various pharmaceutical candidates. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce diverse substituents, while the acetyl group can be modified to generate a range of functional groups. This versatility allows for the exploration of a broad chemical space in the search for new therapeutic agents.

While specific signaling pathways are dependent on the final drug molecule, the pyridine core is a common motif in many kinase inhibitors and other targeted therapies. The logical workflow for utilizing this intermediate in a drug discovery cascade is depicted below.

Conclusion

The structural integrity of 1-(6-bromopyridin-3-yl)ethanone, a pivotal intermediate in pharmaceutical research, is unequivocally established through a combination of synthesis, purification, and comprehensive spectroscopic analysis. This technical guide provides the essential experimental framework and data interpretation necessary for researchers to confidently utilize this compound in their drug development endeavors. The detailed protocols and expected analytical data serve as a benchmark for quality control and a foundation for the rational design of novel therapeutics.

References

An In-depth Technical Guide to 5-Acetyl-2-bromopyridine (CAS: 139042-59-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-bromopyridine, with CAS number 139042-59-4, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its unique bifunctional nature, featuring a reactive bromine atom and a versatile acetyl group on a pyridine (B92270) scaffold, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications, particularly in the development of novel therapeutics. The strategic importance of this compound is highlighted through its utility in constructing molecules targeting neurological disorders and cancer.[1]

Chemical and Physical Properties

This compound is typically an off-white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 139042-59-4 | [2] |

| Molecular Formula | C₇H₆BrNO | [2] |

| Molecular Weight | 200.03 g/mol | [2] |

| IUPAC Name | 1-(6-bromopyridin-3-yl)ethanone | [2] |

| Synonyms | 2-Bromo-5-acetylpyridine, 3-Acetyl-6-bromopyridine | [2] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 124-128 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Spectroscopic Data of this compound

| Technique | Data Interpretation | Reference(s) |

| ¹H NMR | Approximate chemical shifts (δ) in CDCl₃: Pyridine ring protons typically appear in the downfield region, while the methyl protons of the acetyl group present as a sharp singlet around 2.6-2.7 ppm. | [3] |

| ¹³C NMR | Approximate chemical shifts (δ) in CDCl₃: Carbonyl carbon at ~195-197 ppm, pyridine ring carbons between ~120-150 ppm, and the methyl carbon at ~26-28 ppm. | [3] |

| Mass Spectrometry (MS) | The presence of bromine is indicated by a characteristic isotopic pattern (M⁺ and M+2 peaks in a ~1:1 ratio). Key fragmentation includes the loss of a methyl radical (•CH₃, [M-15]⁺) and an acetyl radical (•COCH₃, [M-43]⁺). The theoretical exact mass is 198.96328 Da. | [3] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) stretch of the acetyl group are expected. | [4] |

Synthesis of this compound

The regioselective synthesis of this compound is most commonly achieved through the lithiation of 2,5-dibromopyridine (B19318) followed by acetylation. This method leverages the differential reactivity of the bromine atoms on the pyridine ring.[3]

Experimental Protocol: Lithiation of 2,5-Dibromopyridine

This protocol is a representative procedure based on literature descriptions.[3]

Materials:

-

2,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylacetamide (DMA)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2,5-dibromopyridine in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Slowly add N,N-dimethylacetamide dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

Continue stirring at -78 °C for an additional 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain pure this compound.

Diagram 1: Synthetic Pathway to this compound

Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

Reactivity Profile

The bromine atom at the 2-position of the pyridine ring is a good leaving group, making it susceptible to nucleophilic substitution and a key handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] The acetyl group can undergo a variety of transformations including reduction to an alcohol, oxidation, or conversion to other functional groups. Furthermore, the electron-withdrawing nature of the acetyl group can influence the regioselectivity of further electrophilic substitution reactions on the pyridine ring.[3]

Diagram 2: Reactivity of this compound

Applications in Drug Discovery and Materials Science

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

-

Kinase Inhibitors: This compound is utilized in the synthesis of kinase inhibitors for cancer therapy. The pyridine core serves as a scaffold for building molecules that can interact with the ATP-binding site of kinases.[5]

-

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands: It is a precursor for the synthesis of ligands for nAChRs, which are implicated in various neurological disorders, including Alzheimer's disease and nicotine (B1678760) addiction.[6][7]

-

Agrochemicals: The bromopyridine moiety is a common feature in various pesticides and herbicides, and this compound serves as a building block for the development of new agrochemicals.[1]

-

Materials Science: The unique electronic properties of the substituted pyridine ring make it a valuable component in the synthesis of advanced materials such as polymers and coatings.[1]

Diagram 3: Role in the Synthesis of Bioactive Molecules

Safety Information

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description | Reference(s) |

| Skin Irritation | H315 | Causes skin irritation | [2] |

| Eye Irritation | H319 | Causes serious eye irritation | [2] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |

Conclusion

This compound is a highly versatile and valuable synthetic intermediate with significant applications in drug discovery and materials science. Its predictable reactivity and the commercial availability of its precursors make it an attractive starting material for the synthesis of complex molecular architectures. The detailed information provided in this guide is intended to support researchers and scientists in leveraging the full potential of this important chemical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6BrNO | CID 15668195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 139042-59-4 | Benchchem [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 5-Acetyl-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 5-Acetyl-2-bromopyridine (CAS No: 139042-59-4). As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its physical characteristics is essential for its effective application in research and development.[1] This guide summarizes critical data, presents detailed experimental protocols for their determination, and visualizes the analytical workflow.

Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. These properties are crucial for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO | [1][2][3] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| Appearance | Off-white to light yellow/green crystalline powder | [1][3] |

| Melting Point | 124-128 °C ¹ | [1][4] |

| Boiling Point | 304.7 ± 27.0 °C (Predicted at 760 mmHg) | [4] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | -1.01 ± 0.10 (Predicted) | |

| CAS Number | 139042-59-4 | [2][3] |

¹ Note: Significant variation exists in reported literature values for the melting point. While most suppliers cite the 124-128 °C range, some sources report values in the 58-62 °C range. Purity and crystalline form may account for this discrepancy.

Solubility Data

Solubility is a critical parameter for selecting appropriate reaction and purification solvents. The solubility of this compound in common laboratory solvents is detailed below.

| Solvent | Solubility | Source(s) |

| DMSO | 100 mg/mL (499.93 mM) with sonication | [5] |

| Methanol | Soluble | |

| Water | Insoluble (predicted) | |

| Diethyl Ether | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.[2]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions.[2]

| Nucleus | Chemical Shift (ppm, in CDCl₃) | Inferred Assignment |

| ¹H NMR | δ 8.87–8.74 (d) | 1H, Pyridine (B92270) H-6 |

| δ 8.46–8.27 (t) | 1H, Pyridine H-3 | |

| δ 7.08–6.95 (m) | 1H, Pyridine H-4 | |

| δ 2.59–2.56 (s) | 3H, Acetyl CH₃ | |

| ¹³C NMR | δ 197.2 | Carbonyl (C=O) |

| δ 150.1–117.8 | Pyridine Carbons | |

| δ 26.4 | Acetyl (CH₃) |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~1680 | C=O Stretch (Ketone) |

| ~1550-1450 | C=C and C=N Ring Stretching (Aromatic) |

| ~1100-1000 | C-Br Stretch |

Table 5: Mass Spectrometry (MS) Data

| m/z | Assignment | Notes |

| 199/201 | [M]⁺ | Molecular ion peak. The ~1:1 ratio of the two peaks is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[2] |

| 184/186 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage.[2] |

| 156/158 | [M - COCH₃]⁺ | Loss of an acetyl radical (•COCH₃).[2] |

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a this compound sample.

Caption: Experimental workflow for the physical characterization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature range over which a solid transitions to a liquid. For a pure crystalline solid, this range is typically narrow (0.5-1.0 °C).

Apparatus:

-

Mel-Temp apparatus or Thiele tube setup

-

Glass capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Packing: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down to a height of 2-3 mm.

-

Measurement (Mel-Temp):

-

Insert the packed capillary tube into the sample holder of the Mel-Temp apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (124 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer. .

-

-

Observation: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range T₁ – T₂.

Boiling Point Determination (Microscale Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small test tube (e.g., 10x75 mm)

-

Heating bath (oil or sand)

-

Capillary tube (sealed at one end)

-

Calibrated thermometer

-

Rubber band or wire for attachment

Procedure:

-

Setup: Add approximately 0.5 mL of the sample to the small test tube. Place a capillary tube (sealed end up) inside the test tube, submerged in the liquid.

-

Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the assembly in a heating bath. Heat the bath gently.

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubbling will stop and, at the moment the liquid is drawn back into the capillary tube, record the temperature. This temperature is the boiling point.

-

Pressure Correction: Record the atmospheric pressure, as boiling points are pressure-dependent.

Solubility Determination

Principle: This qualitative test determines the solubility of the compound in various solvents, providing insight into its polarity.

Apparatus:

-

Small test tubes (e.g., 10x75 mm)

-

Spatula

-

Vortex mixer (optional)

-

Test solvents (e.g., water, methanol, DMSO, diethyl ether, hexane)

Procedure:

-

Sample Addition: To a small, dry test tube, add approximately 10-20 mg of this compound.

-

Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat the procedure for each test solvent.

pKa Determination (Potentiometric Titration)

Principle: The pKa of the conjugate acid (protonated pyridine nitrogen) is determined by monitoring the pH of a solution of the compound as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point.[6]

Apparatus:

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL or 100 mL)

-

Standardized hydrochloric acid (e.g., 0.1 M HCl)

-

Standardized sodium hydroxide (B78521) (e.g., 0.1 M NaOH), carbonate-free

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration.

-

Acidification: Add a slight excess of standardized HCl to fully protonate the pyridine nitrogen.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode. Position the burette to dispense NaOH solution into the beaker.

-

Titration: Begin stirring and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point from the steepest part of the curve (or by calculating the first derivative).

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa is the pH value recorded at the half-equivalence point.

-

Spectroscopic Sample Preparation and Analysis

A. NMR Spectroscopy (¹H and ¹³C)

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.[7][8][9]

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Ensure the solvent contains a reference standard, typically tetramethylsilane (B1202638) (TMS), at 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters should be optimized for resolution and signal-to-noise ratio.[10]

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals (for ¹H NMR) to determine proton ratios.[11]

B. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[12]

C. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural clues from fragmentation patterns.[13][14]

Procedure (Electron Impact - EI):

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids. The sample is vaporized under high vacuum and heat.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected and forming a positive radical ion (the molecular ion, [M]⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, characteristic charged fragments and neutral radicals.[13][15]

-

Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio. A detector records the abundance of each ion.

-

Spectrum: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 139042-59-4 | Benchchem [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 139042-59-4 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. scienceready.com.au [scienceready.com.au]

- 15. chem.libretexts.org [chem.libretexts.org]

5-Acetyl-2-bromopyridine molecular weight and formula

This document provides core chemical data for 5-Acetyl-2-bromopyridine, a compound frequently utilized as a biochemical reagent and an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2]

Chemical Identity and Properties

This compound is a substituted pyridine (B92270) derivative. The presence of the bromine atom and the acetyl group on the pyridine ring makes it a valuable building block for creating more complex molecules.[1]

The fundamental chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₆BrNO[2][3][4][5] |

| Molecular Weight | 200.03 g/mol [2][3] |

| Appearance | White to light yellow crystalline powder[1][5][6] |

| CAS Number | 139042-59-4[3][4][5] |

Experimental Protocols

The molecular weight and formula presented are standard calculated values derived from the known atomic weights of the constituent elements. Experimental determination, typically performed via mass spectrometry, is not detailed here. The provided data is based on computational chemistry models and is widely accepted in the scientific literature.[3]

Data Relationships

The logical connection between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this direct relationship.

Caption: Relationship between compound name, formula, and molecular weight.

References

- 1. This compound 97% | High Purity Supplier & Manufacturer China | CAS 21404-38-6 | Applications, Safety Data, Price [pipzine-chem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C7H6BrNO | CID 15668195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound CAS 139042-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Spectroscopic Profile of 5-Acetyl-2-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Acetyl-2-bromopyridine (IUPAC name: 1-(6-bromopyridin-3-yl)ethanone), a key building block in medicinal chemistry and organic synthesis. This document summarizes key spectroscopic data, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables provide a detailed quantitative analysis of the compound's molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound exhibits characteristic signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.93 | d | H-6 |

| 8.16 | dd | H-4 |

| 7.60 | d | H-3 |

| 2.62 | s | -CH₃ |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. The proton-decoupled ¹³C NMR spectrum of this compound shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 195.9 | C=O |

| 152.1 | C-6 |

| 142.1 | C-2 |

| 140.2 | C-4 |

| 132.8 | C-5 |

| 128.0 | C-3 |

| 26.7 | -CH₃ |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

IR (Infrared) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group of the ketone.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2925 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Ketone) |

| ~1570, ~1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| Sample preparation: ATR (Attenuated Total Reflectance) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Formula | Description |

| 199/201 | [C₇H₆BrNO]⁺ | Molecular Ion ([M]⁺) |

| 184/186 | [C₆H₃BrNO]⁺ | Loss of methyl radical (•CH₃) |

| 156/158 | [C₅H₃BrN]⁺ | Loss of acetyl radical (•COCH₃) |

| Ionization method: Electron Ionization (EI) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of ¹³C.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

-

The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

Data Acquisition:

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Acetyl-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Acetyl-2-bromopyridine, a key intermediate in pharmaceutical and materials science research. The document details the spectral data, experimental protocols for its synthesis and characterization, and visual representations of its chemical structure and synthetic pathway.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. These parameters are crucial for the structural elucidation and purity assessment of the compound.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 9.22 | d | 2.0 |

| H-4 | 8.28 | dd | 8.3, 2.2 |

| H-3 | 7.83 | d | 8.3 |

| -CH₃ (Acetyl) | 2.65 | s | - |

| Note: Data sourced from the Journal of Medicinal Chemistry[1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the regioselective acetylation of 2,5-dibromopyridine (B19318).[2] The following is a general procedure based on established literature methods:

-

Reaction Setup: A solution of 2,5-dibromopyridine in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of Acetylating Agent: An acetylating agent, such as N,N-dimethylacetamide, is added dropwise to the reaction mixture.[3]

-

Quenching and Work-up: The reaction is quenched with a suitable reagent, such as saturated aqueous ammonium (B1175870) chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

¹H NMR Spectrum Acquisition

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound, based on typical procedures for small organic molecules:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

NMR Instrument: A high-resolution NMR spectrometer, for instance, a 500 MHz instrument, is used for the analysis.[1]

-

Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic workflow for the preparation of this compound from 2,5-dibromopyridine.

Caption: Synthetic workflow for this compound.

¹H NMR Signal Assignment

The following diagram illustrates the structure of this compound with the assignment of the protons to their corresponding signals in the ¹H NMR spectrum.

Caption: Structure and ¹H NMR assignments of this compound.

References

Molecular Structure and Expected Vibrational Modes

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Acetyl-2-bromopyridine

This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of this compound, a versatile chemical intermediate in medicinal chemistry and organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data interpretation, experimental protocols, and a logical workflow for analysis.

This compound (CAS: 139042-59-4) possesses a distinct molecular structure comprising a brominated pyridine (B92270) ring and an acetyl group.[2][3] This combination of functional groups gives rise to a characteristic infrared spectrum. The primary vibrational modes expected are associated with the aromatic pyridine ring, the carbon-bromine bond, the carbonyl group (C=O) of the acetyl moiety, and the methyl group's C-H bonds. The electron-withdrawing nature of the acetyl group can influence the electronic environment and, consequently, the vibrational frequencies of the pyridine ring.

Infrared Spectroscopic Data

The following table summarizes the key absorption bands anticipated in the IR spectrum of this compound. The interpretation is based on established group frequency correlations and specific data reported for the compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch (pyridine ring) |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (methyl group of acetyl) |

| 1700 - 1680 | Strong | C=O Carbonyl Stretch (acetyl group) [4] |

| 1600 - 1550 | Medium | C=C and C=N Ring Stretching (pyridine ring) |

| 1470 - 1400 | Medium | C-H Bending (methyl group) |

| 1270 - 1200 | Medium | C-C Stretch (between ring and carbonyl) |

| 900 - 675 | Strong | C-H Out-of-Plane Bending (pyridine ring) |

| ~700 - 500 | Medium | C-Br Stretch |

Note: The carbonyl (C=O) stretch is a dominant feature in the spectrum, appearing strong and sharp in the 1680-1700 cm⁻¹ region.[4] Conjugation with the pyridine ring shifts this absorption to a lower wavenumber compared to a simple aliphatic ketone.

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound, which is a solid crystalline powder, is most effectively achieved using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. This method requires minimal sample preparation.

Objective: To obtain the infrared absorption spectrum of solid this compound.

Apparatus and Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., Bruker ALPHA with a diamond ATR crystal).

-

This compound, solid powder (Purity: >98%).[3]

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free laboratory wipes.

Procedure:

-

Instrument Preparation and Background Scan:

-

Ensure the FTIR spectrometer and ATR accessory are clean and free of any residue. Clean the ATR crystal surface with a lint-free wipe moistened with isopropanol and allow it to dry completely.

-

Perform a background scan (air is the background). This step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean spatula, place a small amount (typically 2-5 mg) of this compound powder directly onto the center of the ATR crystal.

-

Lower the instrument's pressure applicator arm and apply consistent pressure to the sample. This ensures firm and uniform contact between the solid sample and the ATR crystal surface, which is crucial for obtaining a good quality spectrum.

-

-

Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software. The infrared beam will pass through the ATR crystal, reflect off the internal surface in contact with the sample, and be measured by the detector.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum in units of transmittance or absorbance.

-

Perform an ATR correction if necessary, although modern software often does this automatically.

-

Analyze the resulting spectrum by identifying the wavenumbers of the major absorption peaks and assigning them to the corresponding molecular vibrations as detailed in the data table above.

-

-

Cleaning:

-

Release the pressure arm and remove the sample powder from the ATR crystal using a clean, dry wipe.

-

Perform a final cleaning of the crystal surface with a solvent-moistened wipe to ensure no sample residue remains for the next user.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the ATR-FTIR experimental protocol for the analysis of this compound.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

References

An In-depth Technical Guide to the Mass Spectrometry of 5-Acetyl-2-bromopyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Acetyl-2-bromopyridine (C₇H₆BrNO) is a versatile heterocyclic building block used in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine (B92270) ring, a bromine atom, and an acetyl group, provides multiple sites for chemical modification, making it a valuable precursor for the development of novel pharmaceutical agents and functional materials. Mass spectrometry is an indispensable analytical technique for the structural confirmation and purity assessment of this compound. This guide provides a detailed overview of the expected mass spectrometric behavior of this compound, including a proposed fragmentation pattern, a standard experimental protocol, and workflow visualizations.

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₇H₆BrNO, with a monoisotopic mass of 198.9633 Da and an average molecular weight of approximately 200.03 g/mol .[2] A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[3] Consequently, the molecular ion (M⁺) of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z): the M⁺ peak corresponding to the ⁷⁹Br isotope and the M+2 peak for the ⁸¹Br isotope.[4] This characteristic doublet is a definitive indicator for the presence of a single bromine atom in the molecule and any fragment ions that retain it.

Predicted Fragmentation Pattern

The major predicted fragmentation events are:

-

Loss of a Methyl Radical (•CH₃): The most favorable α-cleavage is the loss of a methyl radical (mass 15) from the acetyl group to form a highly stable acylium ion. This fragment, [M-CH₃]⁺, is often the base peak in the spectrum of acetyl-substituted aromatics.[4][6]

-

Loss of an Acetyl Radical (•COCH₃): Cleavage of the bond between the pyridine ring and the acetyl group results in the loss of an acetyl radical (mass 43), yielding a 2-bromopyridine (B144113) cation.[4]

-

Loss of Carbon Monoxide (CO): The [M-CH₃]⁺ acylium ion can undergo a subsequent neutral loss of carbon monoxide (mass 28) to form a bromopyridinyl cation.[4]

Quantitative Data Summary

The following table summarizes the predicted m/z values and relative abundances for the principal ions of this compound in an EI mass spectrum.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Neutral Loss | Predicted Rel. Abundance (%) |

| 199 / 201 | [M]⁺• (Molecular Ion) | [C₇H₆BrNO]⁺• | - | 75 |

| 184 / 186 | [M - CH₃]⁺ | [C₆H₃BrNO]⁺ | •CH₃ | 100 (Base Peak) |

| 156 / 158 | [M - COCH₃]⁺ or [M - CH₃ - CO]⁺ | [C₅H₄BrN]⁺ | •COCH₃ or •CH₃ + CO | 60 |

| 120 | [M - Br]⁺ | [C₇H₆NO]⁺ | •Br | 15 |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | •Br + •COCH₃ | 40 |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | C₅H₃BrN | 50 |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the standard method for analyzing semi-volatile small molecules like this compound.

5.1 Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

5.2 Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole).

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

5.3 GC Method Parameters

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

5.4 MS Method Parameters

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-350.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

References

The Enhanced Electrophilicity of the Pyridine Ring in 5-Acetyl-2-bromopyridine: A Technical Guide for Synthetic Chemists

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the electronic properties and reactivity of 5-Acetyl-2-bromopyridine. This versatile building block is of significant interest in medicinal and materials chemistry, primarily due to the pronounced electrophilicity of its pyridine (B92270) core, which dictates its synthetic utility. This document outlines the fundamental principles governing its reactivity, provides quantitative data on key transformations, details experimental protocols, and visualizes reaction pathways.

Core Concept: Understanding the Electrophilicity

The pyridine ring is an electron-deficient aromatic heterocycle due to the high electronegativity of the nitrogen atom, which inductively withdraws electron density from the carbon atoms.[1] This inherent electron deficiency makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene, but conversely, more susceptible to nucleophilic attack.[1][2]

In this compound, this effect is substantially amplified by the substituents:

-

Pyridine Nitrogen: Inductively withdraws electron density, decreasing the ring's nucleophilicity and activating it for nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions.

-

2-Bromo Group: The bromine atom is an electronegative substituent that further withdraws electron density via the inductive effect. More importantly, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and a reactive handle for transition metal-catalyzed cross-coupling reactions.[3]

-

5-Acetyl Group: This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It significantly reduces the electron density across the entire ring system, thereby increasing its overall electrophilicity and further activating the C2 position for nucleophilic attack.

The synergistic combination of these three features renders the C2 position of this compound highly electrophilic and primed for substitution, making it a valuable synthon for introducing molecular diversity.

Caption: Electronic contributions to the electrophilicity of this compound.

Key Synthetic Transformations

The enhanced electrophilicity of this compound is primarily exploited in two major classes of reactions: Palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

This compound is an excellent electrophilic partner in Suzuki-Miyaura reactions, enabling the formation of C-C bonds by coupling with a variety of aryl- and heteroarylboronic acids.[3] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.[4]

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions with substituted 2-bromopyridines, demonstrating the general efficiency of this transformation. While specific data for this compound is compiled from various sources on analogous systems, yields are consistently reported as moderate to excellent.

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 18 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | ~80-90 |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | ~75-85 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90-98 |

| 5 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Isopropanol/H₂O | 80 | 2 | ~88 |

Yields are based on reports for structurally similar 5-substituted-2-bromopyridines and serve as a general guide.[5][6]

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir vigorously for the required time (typically 12-18 hours), monitoring progress by TLC or LC-MS.[5]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to afford the desired 5-acetyl-2-arylpyridine product.

Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring, coupled with the bromine at the activated C2 position, facilitates SNAr reactions.[7] This allows for the direct displacement of the bromide ion by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[8]

-

Nucleophilic Attack: The nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral Meisenheimer intermediate.

-

Stabilization: The negative charge of this intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom. This resonance stabilization is key to the feasibility of the reaction at the C2/C4 positions.[9]

-

Elimination: Aromaticity is restored by the expulsion of the bromide leaving group, yielding the substituted product.

Caption: Logical workflow for the SNAr mechanism on this compound.

-

Setup: In a sealed pressure vessel, combine this compound (1.0 equiv.), the desired amine (1.5-2.0 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Solvent: Add a polar aprotic solvent such as DMSO, DMF, or NMP.

-

Reaction: Seal the vessel and heat the mixture to a high temperature (typically 100-150 °C) for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Synthesis of this compound

A common laboratory-scale synthesis involves the regioselective metal-halogen exchange of 2,5-dibromopyridine (B19318), followed by quenching with an acetylating agent.[3]

-

Setup: Dissolve 2,5-dibromopyridine (1.0 equiv.) in anhydrous diethyl ether or THF in a flame-dried, three-neck flask under an argon atmosphere.

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.05 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Acetylation: Add N,N-dimethylacetamide (DMA, 1.5 equiv.) dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for 4 hours.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Work-up & Purification: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Conclusion

This compound is a powerful intermediate in organic synthesis, deriving its utility from the highly electrophilic nature of its C2 position. The convergence of inductive and resonance effects from the pyridine nitrogen and the acetyl substituent, combined with the presence of a good leaving group, makes this molecule an ideal substrate for both Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. The protocols and data presented herein provide a foundational guide for chemists to effectively utilize this versatile building block in the development of novel pharmaceuticals, agrochemicals, and materials.[4][10]

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. This compound | 139042-59-4 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

The Role of Bromine as a Leaving Group in Pyridine Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] The functionalization of the pyridine ring is a critical step in the synthesis of novel compounds with desired properties. Halogenated pyridines, particularly bromopyridines, serve as versatile intermediates due to the C-Br bond's ability to participate in a wide array of chemical transformations. This technical guide provides an in-depth analysis of the role of bromine as a leaving group in pyridine derivatives, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine.[3][4] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]

Mechanism and Leaving Group Ability

In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group.[4][5][7] The leaving group's ability to polarize the carbon-halogen bond to facilitate this attack is a crucial factor. Consequently, the reactivity order for halogens in SNAr is often inverted compared to aliphatic SN2 reactions, following the trend: F > Cl ≈ Br > I.[3][5][7][8] While fluorine's high electronegativity makes it the most activating leaving group, bromine offers a good balance of reactivity and substrate accessibility, making it a widely used choice.

Influence of Bromine Position

The position of the bromine atom on the pyridine ring profoundly influences its reactivity towards nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates the α (2- and 6-) and γ (4-) positions for nucleophilic attack.[9][10] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. In contrast, the β (3- and 5-) positions lack this direct resonance stabilization, rendering them substantially less reactive in SNAr reactions.[9] Therefore, 2-, 4-, and 6-bromopyridines are significantly more susceptible to SNAr than 3- and 5-bromopyridines.[9][10]

Experimental Protocol: Amination of 2-Amino-6-bromopyridine (B113427)

The following protocol describes a typical SNAr reaction. The higher reactivity of the 6-bromo isomer compared to the 5-bromo analogue is a direct consequence of the bromine atom's placement at an activated α-position.[9]

Reaction: Amination of 2-amino-6-bromopyridine with a suitable amine nucleophile.

Materials:

-

2-amino-6-bromopyridine

-

Amine nucleophile (e.g., morpholine, piperidine)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) as solvent

-

Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

-

In a reaction vessel, combine 2-amino-6-bromopyridine (1.0 eq), the amine nucleophile (1.2-1.5 eq), and the base (2.0 eq).

-